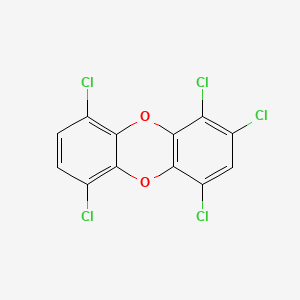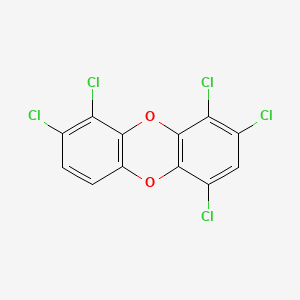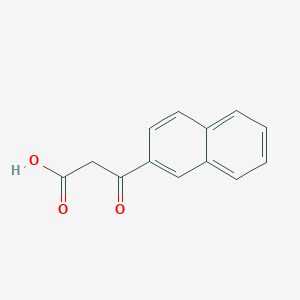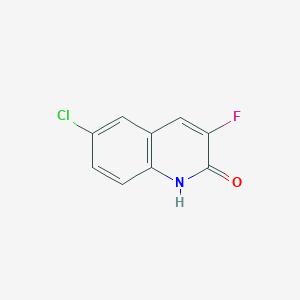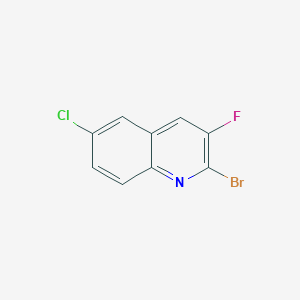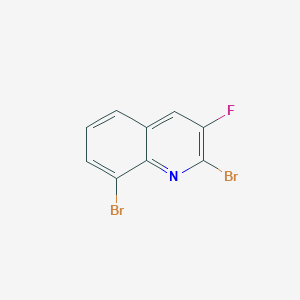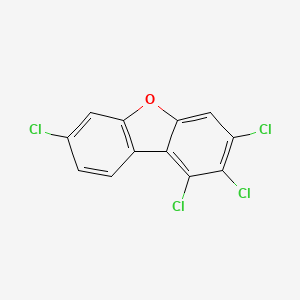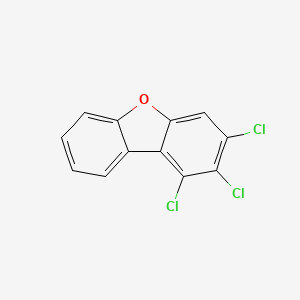
1,2,3-Trichlorodibenzofuran
説明
1,2,3-Trichlorodibenzofuran is a polychlorinated dibenzofuran (PCDF) compound . PCDFs are a family of organic compounds with one or several of the hydrogens in the dibenzofuran structure replaced by chlorines . It is known to bind to the XRE promoter region of genes it activates, mediating biochemical and toxic effects of halogenated aromatic hydrocarbons .
Synthesis Analysis
Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Molecular Structure Analysis
The structure of 6-methyl-1,3,8-trichlorodibenzofuran (MCDF), a related compound, was optimized by assigning Gasteiger partial charges with AMBER ff99SB force field and converted into mol2 format . The molecular docking was performed on two potential binding sites, site-A and site-B for MCDF .
Chemical Reactions Analysis
Polychlorinated dibenzofurans (PCDFs) can be formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products, such as PVC, PCBs, and other organochlorides, or of non-chlorine containing products in the presence of chlorine donors .
科学的研究の応用
Synthesis and Chemical Characterization
1,2,3-Trichlorodibenzofuran and its variants have been synthesized and characterized in various studies. For instance, Chang and Deinzer (1990) developed a method for the regiospecific synthesis of 2,3,4-Trichlorodibenzofuran, which was crucial for conducting nuclear Overhauser effect (NOE) experiments to determine the structure of the final product (Chang & Deinzer, 1990).
Antiestrogenic Properties in Cancer Research
The compound 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) has been studied for its antiestrogenic properties. Zacharewski et al. (1992) observed that MCDF inhibited estradiol-induced proliferation in human breast cancer cells and altered estrogen receptor levels, suggesting its potential application in cancer research (Zacharewski et al., 1992).
Metabolic Pathway Studies
The metabolism of various chlorodibenzofurans, including trichlorodibenzofuran, has been explored in studies like Burka et al. (1990), which identified major biliary metabolites in rats. This research provides insights into the metabolic pathways and potential toxicological impacts of these compounds (Burka et al., 1990).
Receptor Interaction Studies
Research on 6-Methyl-8-iodo-1,3-dichlorodibenzofuran (I-MCDF) by Piskorska-Pliszczynska et al. (1991) examined its interaction with the aryl hydrocarbon receptor, offering insights into its mechanism of action as a TCDD antagonist. Such studies are crucial in understanding the environmental and biological impacts of chlorinated dibenzofurans (Piskorska-Pliszczynska et al., 1991).
Environmental Impact Studies
Hong et al. (2000) explored the microbial adsorption of various polychlorinated dibenzofurans, including 1,2,3,4-tetrachlorodibenzo- p -dioxin, highlighting the potential role of microorganisms in environmental transfer and degradation of these compounds (Hong et al., 2000).
作用機序
Safety and Hazards
特性
IUPAC Name |
1,2,3-trichlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADSWAAWPMGHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232476 | |
| Record name | 1,2,3-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichlorodibenzofuran | |
CAS RN |
83636-47-9 | |
| Record name | 1,2,3-Trichlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83636-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083636479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-TRICHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLK6YBT3ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







